![molecular formula C11H19NO3 B6600963 tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2380608-07-9](/img/structure/B6600963.png)
tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate, also known as tert-butyl-azabicyclo[3.1.0]hexane-2-carboxylate (TBAC), is a compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields. TBAC is a tert-butyl ester of 2-azabicyclo[3.1.0]hexane-2-carboxylic acid, and is used as a building block in the synthesis of many other compounds. In particular, TBAC has been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of polymers.
Wissenschaftliche Forschungsanwendungen
TBAC has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. It has also been used as a catalyst in organic synthesis, as a reagent in the synthesis of polymers, and as a starting material for the synthesis of other compounds. Furthermore, TBAC has been used as a ligand in the synthesis of metal complexes and as a reagent in the synthesis of chiral compounds.
Wirkmechanismus
The mechanism of action of TBAC is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the desired reaction site. This proton donation facilitates the desired reaction by providing the necessary energy to break the bonds of the reactants. Furthermore, the proton donation allows for the formation of new bonds between the reactants, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBAC are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer effects. In addition, TBAC has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The use of TBAC in laboratory experiments has a number of advantages. First, the compound is relatively easy to synthesize and is readily available from chemical suppliers. Second, it is relatively stable and can be stored for long periods of time without significant degradation. Third, it has a low toxicity, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of TBAC in laboratory experiments. First, the compound is relatively expensive, which can limit its use in large-scale experiments. Second, the compound is relatively unstable in the presence of acids, which can limit its use in certain types of experiments.
Zukünftige Richtungen
Due to its potential applications in a variety of fields, there are a number of potential future directions for TBAC research. First, further research is needed to better understand the biochemical and physiological effects of the compound. Second, further research is needed to explore the potential applications of TBAC in the synthesis of pharmaceuticals and other compounds. Third, further research is needed to explore the potential of TBAC as a catalyst in organic synthesis. Fourth, further research is needed to explore the potential of TBAC as a reagent in the synthesis of polymers and chiral compounds. Finally, further research is needed to explore the potential of TBAC as an antioxidant and anti-inflammatory agent.
Synthesemethoden
The synthesis of TBAC involves the reaction of tert-butyl alcohol and 2-azabicyclo[3.1.0]hexane-2-carboxylic acid. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is typically carried out at a temperature of 80-90°C for a period of 1-2 hours. The reaction yields a product that is a mixture of the desired TBAC and other byproducts. The byproducts are then removed by distillation, leaving the desired TBAC as the isolated product.
Eigenschaften
IUPAC Name |
tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-8-6-11(8,12)7-13/h8,13H,4-7H2,1-3H3/t8-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSRZTLSBWIBHC-KWQFWETISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@]1(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


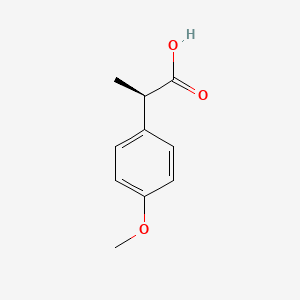
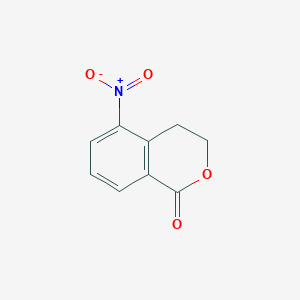
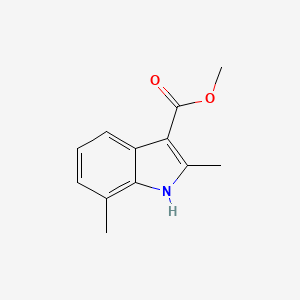
![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
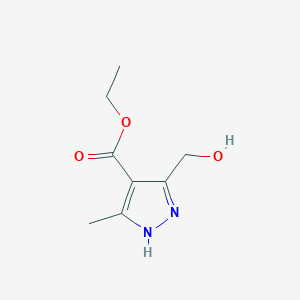
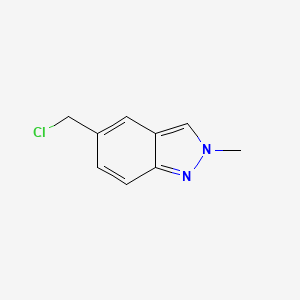
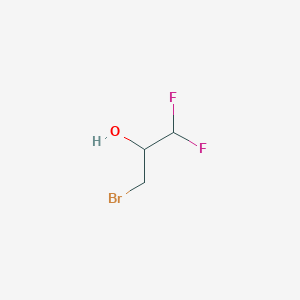
![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B6600951.png)
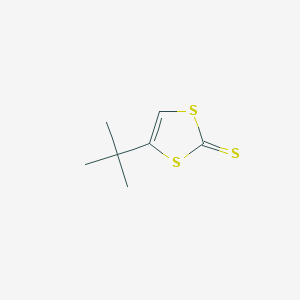
![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)